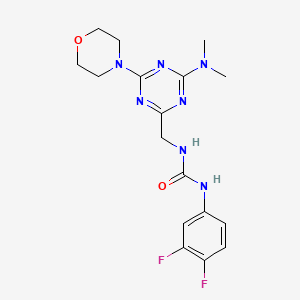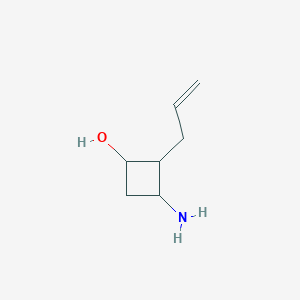
3-Amino-2-prop-2-enylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-prop-2-enylcyclobutan-1-ol: is a cyclobutane derivative with an amino group and a hydroxyl group attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: The synthesis of cyclobutane derivatives often involves [2+2] cycloaddition reactions.
Reduction of Nitro Compounds: Amines can be prepared by reducing nitro compounds using methods such as catalytic hydrogenation or metal-acid reduction.
Industrial Production Methods:
Catalytic Hydrogenation: This method involves the reduction of nitro compounds to amines using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides in the presence of ammonia or amines to introduce the amino group.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-2-prop-2-enylcyclobutan-1-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amino alcohols, cyclobutane derivatives.
Substitution Products: Substituted amines, amides.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 3-Amino-2-prop-2-enylcyclobutan-1-ol can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Activity Studies: The compound can be used to study the biological activity of cyclobutane derivatives and their potential as pharmaceuticals.
Medicine:
Drug Development: Due to its unique structure, the compound may serve as a lead compound in the development of new drugs with specific biological activities.
Industry:
Mécanisme D'action
The mechanism of action of 3-Amino-2-prop-2-enylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Amino-1,2-propanediol: This compound has a similar structure but lacks the cyclobutane ring.
Aziridines and Azetidines:
Uniqueness:
Structural Features: The presence of both an amino group and a hydroxyl group on the cyclobutane ring makes 3-Amino-2-prop-2-enylcyclobutan-1-ol unique compared to other similar compounds.
Reactivity: The compound’s reactivity is influenced by the strain in the cyclobutane ring and the presence of functional groups, making it a versatile building block for various chemical transformations.
Propriétés
IUPAC Name |
3-amino-2-prop-2-enylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-5-6(8)4-7(5)9/h2,5-7,9H,1,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRNSVXXFWPXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(CC1O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
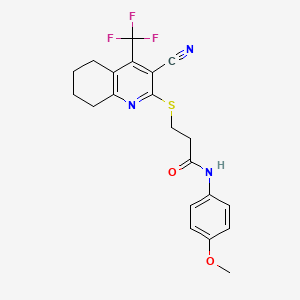
![2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2459881.png)
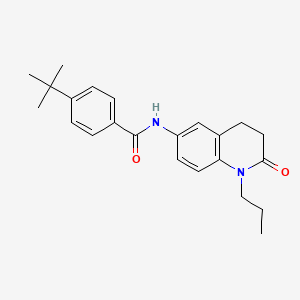

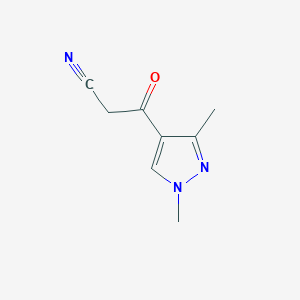
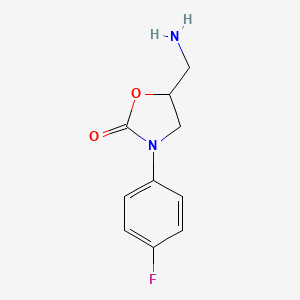
![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2459888.png)
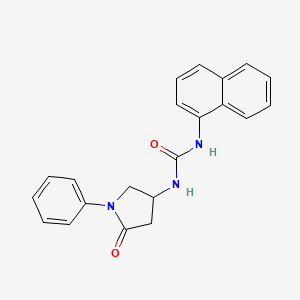
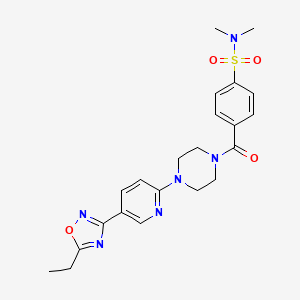
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)
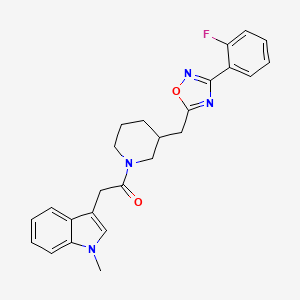
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2459895.png)

